molecular formula C11H16N4 B1470503 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine CAS No. 1512254-41-9

2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine

Cat. No. B1470503
CAS RN: 1512254-41-9
M. Wt: 204.27 g/mol
InChI Key: YPFBOKHUQUTABC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine consists of a pyrimidine ring substituted with two cyclopropyl groups and a cyclopropylmethyl group . It contains a total of 44 bonds; 22 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 3 three-membered rings, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine include its molecular formula C11H16N4 and its structure, which includes a pyrimidine ring substituted with two cyclopropyl groups and a cyclopropylmethyl group .

Scientific Research Applications

Pyrimidine Derivatives in Pharmacology

Pyrimidine derivatives, including compounds similar to 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine, have been extensively studied for their pharmacological properties. Pyrimidine, an aromatic heterocyclic organic compound, plays a critical role in various biological activities. Research highlights its importance in developing antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic agents. These activities are attributed to the structural versatility and reactivity of pyrimidine derivatives, enabling the synthesis of a wide range of biologically active compounds through different synthetic routes, including the Biginelli reaction and the cyclization of beta-dicarbonyl compounds with N-C-N compounds (Verma et al., 2020).

Novel Synthesis and Structural Analysis

Innovative synthetic methods have led to the creation of unique pyrimidine and purine derivatives with significant structural and potential pharmacological properties. For instance, novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been synthesized, providing valuable insights into their molecular structure through X-ray crystal structure analysis. These studies offer a foundation for understanding the interactions and conformations that contribute to their biological activities (Cetina et al., 2004).

Antiviral Activity and Nucleoside Analogues

Research on pyrimidine derivatives has also contributed to the development of antiviral agents. For example, studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown their potential in inhibiting retrovirus replication. Despite showing limited activity against DNA viruses, certain derivatives exhibited significant inhibition of retroviruses, including HIV, demonstrating the potential of pyrimidine derivatives as antiviral drugs (Hocková et al., 2003).

Material Science and Chemosensors

Beyond pharmacology, pyrimidine derivatives find applications in material science, such as the development of fluorescent chemosensors. For example, a novel diamine containing pyridine and triphenylamine substituents was synthesized and used to create a poly(pyridine-imide) film that acts as an "off–on" fluorescent switcher for acids. This innovation highlights the versatility of pyrimidine derivatives in creating materials with specific optical properties (Wang et al., 2008).

Safety and Hazards

While specific safety and hazard information for 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-cyclopropyl-4-N-(cyclopropylmethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-9-5-10(13-6-7-1-2-7)15-11(14-9)8-3-4-8/h5,7-8H,1-4,6H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFBOKHUQUTABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=NC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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